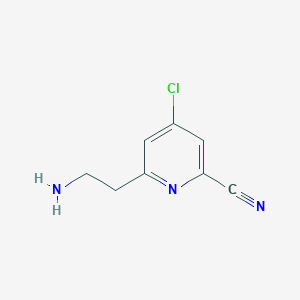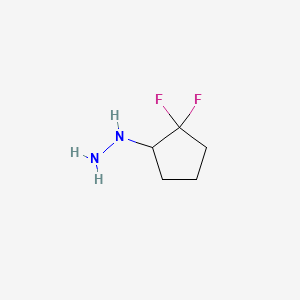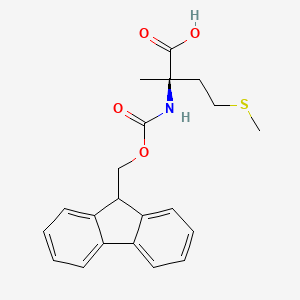
Fmoc-beta-Me-D-Met-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-beta-Me-D-Met-OH is a derivative of methionine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions . The compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-Me-D-Met-OH typically involves the protection of the amino group of methionine using the Fmoc group. This can be achieved by reacting methionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dioxane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-beta-Me-D-Met-OH undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Nucleophilic reagents such as amines and thiols can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected methionine derivatives.
Substitution: Various substituted methionine derivatives.
Applications De Recherche Scientifique
Chemistry
Fmoc-beta-Me-D-Met-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, the compound is used to study protein structure and function. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine
This compound is used in the synthesis of peptide-based pharmaceuticals. These drugs have applications in treating various diseases, including cancer and infectious diseases .
Industry
The compound is used in the production of high-quality peptides for industrial applications, including the development of biomaterials and nanotechnology .
Mécanisme D'action
The mechanism of action of Fmoc-beta-Me-D-Met-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of methionine during chemical reactions, preventing unwanted side reactions. The Fmoc group can be easily removed under mild basic conditions, allowing for the continuation of peptide synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Met-OH: A similar compound where the methionine is not methylated.
Fmoc-D-Met-OH: The D-isomer of methionine with an Fmoc protecting group.
Fmoc-beta-Me-L-Met-OH: The L-isomer of the methylated methionine with an Fmoc protecting group.
Uniqueness
Fmoc-beta-Me-D-Met-OH is unique due to the presence of the beta-methyl group and the D-configuration of methionine. These structural features can influence the compound’s reactivity and its interactions in peptide synthesis, making it a valuable tool in the development of specialized peptides and proteins .
Propriétés
Formule moléculaire |
C21H23NO4S |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)/t21-/m1/s1 |
Clé InChI |
XVPHAVLGYDEOAF-OAQYLSRUSA-N |
SMILES isomérique |
C[C@@](CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


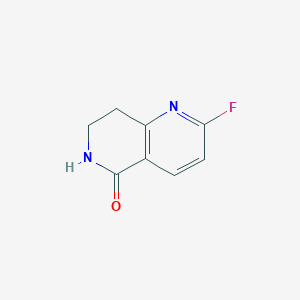
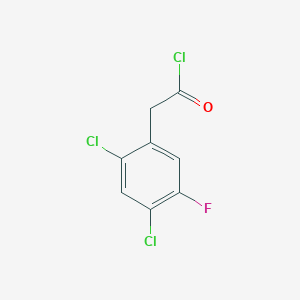
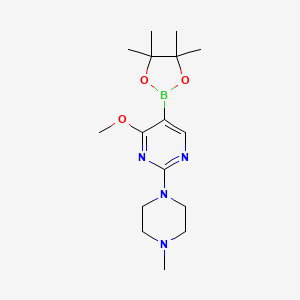

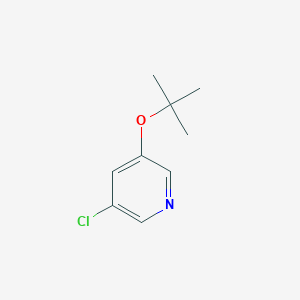
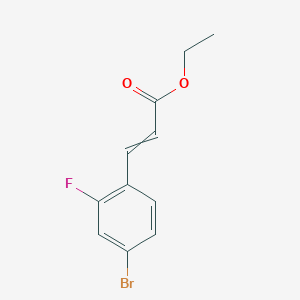
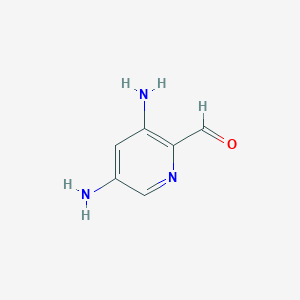
![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)
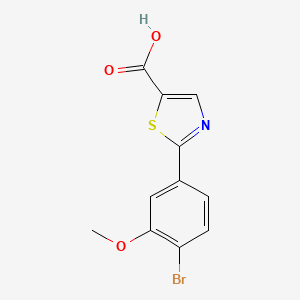
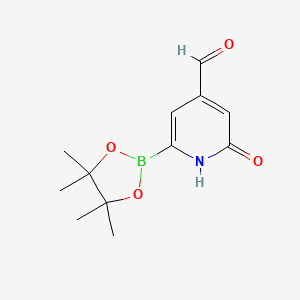

![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)
